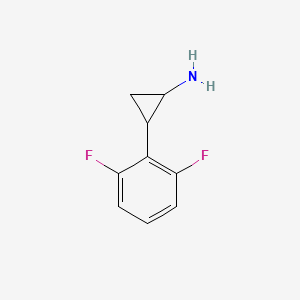

2-(2,6-Difluorophenyl)cyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 |

InChI Key |

FPGVHAXCODNNAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Stereochemical Control in the Synthesis of 2 2,6 Difluorophenyl Cyclopropan 1 Amine

Enantioselective Synthetic Approaches

The synthesis of single-enantiomer cyclopropylamines, such as 2-(2,6-difluorophenyl)cyclopropan-1-amine, necessitates sophisticated methods that can control the three-dimensional orientation of the molecule's constituent parts. Enantioselective approaches are broadly categorized into those using asymmetric catalysis with small molecule or metal-based catalysts and those employing biocatalytic methods with enzymes.

Asymmetric Catalysis for Enantioenriched Product Formation

Asymmetric catalysis is a cornerstone of modern synthesis, utilizing chiral catalysts to transform non-chiral starting materials into chiral products with a preference for one enantiomer over the other. uiowa.edu These methods are critical for producing optically pure compounds.

Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid organocatalysts for a multitude of asymmetric transformations. uiowa.edursc.org These catalysts operate by activating substrates through hydrogen bonding and ion-pairing interactions within a well-defined chiral pocket. uiowa.edursc.org This controlled environment directs the approach of the reacting partners, leading to high enantioselectivity. rsc.org The mechanism typically involves the protonation of a substrate to form a key intermediate, which then reacts enantioselectively. nih.gov

While CPAs are widely used for synthesizing chiral amines and in various cycloaddition reactions, specific literature detailing the direct cyclopropanation of a substrate like 2,6-difluorostyrene (B1303422) or the subsequent asymmetric functionalization to yield this compound via this method is not extensively documented in primary research. However, the general effectiveness of CPAs in related transformations, such as the reductive amination of ketones or the desymmetrization of meso-compounds, underscores their potential applicability. nih.govnih.gov The design of new CPA catalysts continues to be an active area of research to broaden their scope and improve efficiency. uiowa.edu

Ruthenium(II)-Pheox complexes, where "Pheox" stands for phenyl-oxazoline, are powerful and versatile catalysts for asymmetric cyclopropanation reactions. rsc.orgnih.gov These catalysts are known to effectively mediate the transfer of a carbene from a diazo compound to an olefin, forming a cyclopropane (B1198618) ring with high levels of stereocontrol. rsc.orgnih.gov The Ru(II)-Pheox system is particularly effective for the intermolecular cyclopropanation of terminal olefins, yielding products with excellent diastereoselectivity and enantioselectivity under mild conditions. rsc.orgresearchgate.net

Table 1: Representative Performance of Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation of Various Olefins This table shows examples of the catalyst's effectiveness on other substrates to illustrate its general capability.

| Olefin Substrate | Diazo Reagent | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Vinylcarbamate | Diazoester | High | up to 96:4 | up to 99% |

| Terminal Olefins | Succinimidyl diazoacetate | High | Excellent | Excellent |

| Electron-Deficient Olefins | N/A (Intramolecular) | up to 99% | N/A | up to 99% |

Data sourced from general findings on Ru(II)-Pheox catalysis. rsc.orgnih.govnih.gov

The desymmetrization of prochiral or meso compounds is an elegant strategy for creating chiral molecules. In the context of cyclopropane synthesis, the metal-catalyzed desymmetrization of a substituted cyclopropene (B1174273) offers a potential route. This approach involves a chiral catalyst selectively reacting with one of two enantiotopic functional groups or faces of the cyclopropene double bond. While transition-metal-catalyzed rearrangements and functionalizations of cyclopropenes are known, specific applications for the desymmetrization of a cyclopropene bearing a 2,6-difluorophenyl group to form the target amine are not prominently featured in available research. nih.govnih.gov The strategy remains a conceptually viable but less explored pathway for this specific target compared to direct cyclopropanation of an alkene.

Biocatalytic Strategies for Stereoselective Synthesis

Biocatalysis utilizes enzymes, either in isolated form or within whole cells, to perform chemical transformations. nih.gov This approach is prized for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under environmentally benign, mild conditions. nih.govmdpi.com

In recent years, protein engineering has repurposed natural enzymes to catalyze reactions not found in nature. tudelft.nl Heme proteins, such as myoglobins and hemoglobins (B146990), have been successfully engineered to catalyze highly stereoselective cyclopropanation reactions. nih.gov By introducing mutations into the active site, scientists can create enzymes capable of activating diazo compounds to form a reactive carbene intermediate, which is then transferred to an olefin substrate with high fidelity. nih.gov

Specifically, engineered hemoglobins from Bacillus subtilis have been explored as catalysts. B. subtilis is a well-characterized, non-pathogenic host organism that is suitable for industrial applications and enzyme production. nih.gov While there are reports of engineered heme enzymes catalyzing the cyclopropanation of the structurally related 3,4-difluorostyrene (B50085) with high yield and selectivity, specific studies detailing the use of Bacillus subtilis hemoglobin mutants for the cyclopropanation of 2,6-difluorostyrene have not been identified. The success with other substrates, however, points to the significant potential of this biocatalytic method for accessing chiral cyclopropanes. nih.gov

Kinetic Resolution using Lipases or Amidases

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the inherent stereoselectivity of enzymes, such as lipases or amidases, to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms. In the context of resolving racemic this compound, a typical approach involves the N-acylation of the amine group.

The process utilizes a lipase (B570770) to selectively transfer an acyl group (e.g., from an acyl donor like vinyl acetate (B1210297) or 2,2,2-trifluoroethyl butanoate) to one enantiomer of the racemic amine. nih.govresearchgate.netresearchgate.net This results in a mixture containing one enantiomer as an amide and the other as the unreacted amine, which can then be separated by standard chromatographic methods. The efficiency of this resolution is determined by the enzyme's ability to distinguish between the two enantiomers, a value often expressed as the enantiomeric ratio (E). nih.govnih.gov Lipases such as Candida antarctica lipase B (CAL-B) are frequently effective for these transformations. researchgate.netnih.gov The choice of solvent can also be critical, with mixtures like tert-butyl methyl ether (TBME) and tert-amyl alcohol (TAA) often providing good results for the N-acylation of cyclic amino compounds. researchgate.net

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution This table illustrates the general principles and typical outcomes of EKR for chiral amines and related compounds, based on available literature. Specific results for this compound would depend on experimental optimization.

| Enzyme | Substrate Type | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Chiral Amines | 2,2,2-Trifluoroethyl Butanoate | TBME/TAA | >99% | >200 |

| Pseudomonas cepacia Lipase (PSL) | Chiral Alcohols | Vinyl Acetate | Hexane | >99% | >200 |

| Candida rugosa Lipase (CRL) | Chiral Alcohols | Vinyl Acetate | Hexane | Variable | Low to Moderate |

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recycled.

For the synthesis of chiral cyclopropanes, an auxiliary can be attached to the precursor molecule to control the diastereoselectivity of the cyclopropanation step. nih.govrsc.orgnih.gov A well-established strategy involves using Evans-type oxazolidinone auxiliaries. youtube.com In a typical sequence, an α,β-unsaturated carbonyl compound is first reacted with the chiral auxiliary. The auxiliary then sterically directs the subsequent cyclopropanation of the double bond, favoring the formation of one diastereomer over the other. rsc.orgnih.gov The directing effect of the auxiliary forces the cyclopropanating agent to approach from the less hindered face of the molecule. Once the cyclopropane ring is formed with the desired stereochemistry, the auxiliary is removed through hydrolysis or another cleavage method to yield the enantiomerically enriched product. youtube.com This method provides a reliable pathway to access specific stereoisomers of substituted cyclopropanes.

Diastereoselective Synthesis of this compound Isomers

Achieving the desired three-dimensional arrangement in this compound requires precise control over the relative stereochemistry of the substituents on the cyclopropane ring, specifically the cis/trans relationship between the difluorophenyl group and the amine group.

Control of cis/trans Stereochemistry in Cyclopropane Formation

The relative stereochemistry (cis or trans) of the cyclopropane ring is often determined during its formation. The cyclopropanation of an alkene is typically a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the product. masterorganicchemistry.com Therefore, starting with a cis- or trans-alkene will lead to a cis- or trans-substituted cyclopropane, respectively.

However, many cyclopropanation methods, particularly those involving carbenoid reagents, can produce mixtures of diastereomers. nih.gov The stereochemical outcome can be directed by the choice of catalyst or by using substrate-directed approaches. For example, the presence of a hydroxyl group on an alkenyl cyclopropyl (B3062369) carbinol can direct a Simmons-Smith cyclopropanation to occur on a specific face of the double bond, resulting in a single diastereomer. nih.govnih.gov Furthermore, rational design of the catalyst ligand, such as in cobalt-salen complexes, has been shown to selectively favor the formation of either cis or trans cyclopropane products from the same starting materials. elsevierpure.com

Factors Influencing Diastereomeric Ratios (e.g., solvent effects, catalyst choice)

The ratio of cis to trans diastereomers formed during cyclopropanation is highly sensitive to several factors, including the choice of catalyst, the solvent, and the structure of the reactants. nih.gov

Catalyst Choice: The catalyst is a primary determinant of stereoselectivity. For instance, in rhodium-catalyzed cyclopropanations, the ligand architecture around the metal center creates a chiral pocket that can selectively accommodate the transition state leading to one diastereomer over another. chemrxiv.org Different catalysts can lead to opposite stereochemical outcomes; some cobalt-salen complexes are designed to produce cis products with high selectivity, while others yield trans products. elsevierpure.com

Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. nih.gov In Simmons-Smith cyclopropanations, for example, the rate of reaction tends to decrease as the basicity of the solvent increases, which can affect the diastereomeric ratio. nih.gov

Substituent Effects: The electronic and steric properties of the substituents on the alkene starting material play a crucial role. Electron-rich olefins generally react faster in carbenoid-based cyclopropanations than electron-poor ones. nih.gov The presence of a directing group, such as a hydroxyl group, can enforce a specific geometry in the transition state through coordination with the reagent, leading to high diastereoselectivity. nih.gov

Table 2: Factors Influencing Diastereoselectivity in Cyclopropanation This table summarizes how different reaction parameters can be modulated to control stereochemical outcomes, based on principles from relevant literature.

| Factor | Condition A | Outcome A | Condition B | Outcome B |

| Catalyst Ligand | Co(II)-Salen Complex 6 | High cis-selectivity | Co(II)-Salen Complex 14 | Good trans-selectivity |

| Substrate Directing Group | Hydroxyl group present | High diastereoselectivity | Hydroxyl group absent/protected | Low diastereoselectivity |

| Solvent Basicity | Low (e.g., Diethyl ether) | Higher reaction rate | High (e.g., THF) | Lower reaction rate |

Stereoisomer Separation and Purity Enhancement

Following a synthesis that yields a mixture of stereoisomers, effective separation techniques are required to isolate the desired pure enantiomer or diastereomer.

Chiral Chromatography Techniques

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and purification of stereoisomers. nih.govnih.govsigmaaldrich.com This technique relies on a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector. youtube.com

The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers in the mixture and the chiral selector of the CSP. sigmaaldrich.com According to the "three-point interaction" model, for effective chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. youtube.com These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance.

Because the two enantiomers interact differently with the chiral surface, they form diastereomeric complexes with different stabilities. youtube.com The enantiomer that forms the less stable complex spends more time in the mobile phase and is eluted from the column first, while the enantiomer forming the more stable complex is retained longer on the CSP and elutes later. sigmaaldrich.com This difference in retention time allows for the separation of the enantiomers. Various types of CSPs are available, including those based on polysaccharides (cellulose or amylose), cyclodextrins, and macrocyclic glycopeptides, offering a wide range of selectivities for different classes of compounds. nih.govsigmaaldrich.com

Diastereomeric Salt Formation and Crystallization

The resolution of racemic mixtures through the formation of diastereomeric salts is a classical and widely utilized method in stereochemistry for separating enantiomers. wikipedia.orglibretexts.org This technique relies on the reaction of a racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Following separation, the individual enantiomers can be recovered by removing the chiral auxiliary. wikipedia.org

The selection of an appropriate resolving agent and crystallization solvent is crucial for the successful separation of enantiomers. Common resolving agents for amines include chiral carboxylic acids like tartaric acid and its derivatives, as well as mandelic acid. wikipedia.orglibretexts.org The efficiency of the resolution process is highly dependent on the difference in solubility between the two diastereomeric salts that are formed.

In the context of substituted cyclopropylamines, the choice of the resolving agent and the crystallization conditions are critical factors that influence the yield and enantiomeric excess of the desired product. For instance, in the resolution of a related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, D-mandelic acid has been employed as a resolving agent. google.com This process involves the formation of a diastereomeric salt, which can then be separated to yield the desired enantiomer. google.com

The development of a successful diastereomeric resolution process for this compound would likely involve a systematic investigation of various chiral acids as resolving agents in a range of solvents to identify conditions that provide diastereomeric salts with a significant solubility difference, thereby enabling efficient separation through crystallization.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric acid | Chiral Acid |

| (-)-Tartaric acid | Chiral Acid |

| (+)-Dibenzoyl-D-tartaric acid | Chiral Acid |

| (-)-Di-p-toluoyl-L-tartaric acid | Chiral Acid |

| (R)-(-)-Mandelic acid | Chiral Acid |

| (S)-(+)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| Brucine | Chiral Base |

| (1R,2S)-(-)-Ephedrine | Chiral Amino Alcohol |

Table 2: Solvents Commonly Used for Diastereomeric Crystallization

| Solvent | Polarity |

| Water | High |

| Methanol | High |

| Ethanol | High |

| Isopropanol | Medium |

| Acetone | Medium |

| Ethyl Acetate | Medium |

| Toluene | Low |

| Heptane | Low |

Reactivity and Reaction Mechanisms of 2 2,6 Difluorophenyl Cyclopropan 1 Amine Systems

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions, including electrophilic, nucleophilic, metal-mediated, and photochemical activation. nih.govepfl.ch These reactions transform the cyclopropane into more stable, linear 1,3-difunctionalized compounds, which are valuable synthetic intermediates. epfl.chthieme-connect.com

In the presence of strong electrophiles, such as in superacidic media, the cyclopropane ring of 2-arylcyclopropan-1-amine systems can be protonated, leading to ring cleavage. nih.gov The regioselectivity of this cleavage—that is, which carbon-carbon bond of the ring breaks—is a subject of significant mechanistic interest. The bonds adjacent to the aminomethyl group (C1-C2 and C1-C3) are termed "vicinal," while the bond opposite this substituent (C2-C3) is the "distal" bond.

For protonated trans-2-phenylcyclopropylamine, experimental and theoretical studies show that electrophilic cleavage occurs preferentially at the distal (C2–C3) bond . nih.govresearchgate.net This selectivity is attributed to two main factors:

Inductive Effects : The protonated amino group (–NH3+) is strongly electron-withdrawing (a σ-acceptor). This effect weakens the adjacent C-C bonds, but calculations show it particularly lengthens and weakens the distal bond. nih.gov For instance, in the protonated cation of 2-phenylcyclopropylamine, the distal bond is calculated to be longer (1.510 Å) than the vicinal bonds (1.502 Å and 1.483 Å). nih.gov The longest and weakest bond in a cyclopropane ring is generally the most susceptible to cleavage. nih.gov

Charge Repulsion : In the transition state leading to ring opening, protonation of a C-C bond creates a dicationic species. Cleavage of the distal bond allows the two positive charges (the ammonium (B1175870) ion and the newly formed carbenium ion) to be separated by a greater distance, minimizing electrostatic repulsion. This transition state is energetically favored by approximately 5.0 kcal/mol over the one resulting from vicinal bond cleavage. nih.gov

This contrasts with many donor-acceptor cyclopropanes where cleavage of the vicinal bond is common to form a stabilized zwitterionic intermediate. nih.gov In the case of the protonated amine, the powerful inductive effect of the ammonium group governs the reaction's regioselectivity, making distal cleavage the dominant pathway. nih.govresearchgate.net

The ring-opening of cyclopropanes can also be initiated by nucleophiles. This reaction is most efficient in donor-acceptor (D-A) cyclopropanes, where a donor group (like an aryl or amino group) and an acceptor group (like an ester or ketone) are positioned on adjacent carbons. thieme-connect.comscispace.com These reactions are often considered homologous to the Michael addition, where the cyclopropane ring acts as the electrophile. thieme-connect.com

While 2-(2,6-difluorophenyl)cyclopropan-1-amine itself is not a classic D-A cyclopropane, its derivatives can be activated for nucleophilic attack. For instance, N-acylation of the amino group can enhance the ring's electrophilicity. The reaction of such activated cyclopropylamines with nucleophiles like primary or secondary aromatic amines can proceed, typically requiring thermal activation or Lewis acid catalysis to facilitate the ring opening. thieme-connect.com The process generally involves the nucleophilic attack of the amine on one of the cyclopropane carbons, leading to the cleavage of a vicinal C-C bond and the formation of a γ-aminobutyric acid (GABA) derivative or a related 1,3-difunctionalized product. thieme-connect.comscispace.com The reaction of cyclopropylamines with tertiary amines has also been explored, with the ring-opening mechanism depending on the specific structure of the epoxide. rsc.org

The general mechanism can be described as a stepwise process initiated by the nucleophilic attack of the aromatic amine, leading to an intermediate that, upon proton transfer, yields the final ring-opened product. thieme-connect.com

A wide array of transition metals can catalyze the ring-opening of cyclopropanes, providing access to diverse molecular architectures. researchgate.netnih.gov Metals such as palladium, rhodium, iron, silver, and copper have been employed to facilitate these transformations through various mechanistic pathways. nih.govacs.orgacs.orgnih.gov

Common catalytic cycles often involve:

Oxidative Addition : A low-valent metal center can insert into a strained C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as reductive elimination or insertion of other molecules.

Radical Pathways : Some metals, like silver(II) or iron(III), can act as single-electron oxidants. nih.govnih.gov For example, an N-acyl cyclopropylamine (B47189) can be oxidized to a nitrogen-centered radical, which triggers a rapid ring-opening to form a more stable carbon-centered radical. This radical can then be trapped by other reagents in the mixture. nih.gov

Lewis Acid Activation : Metal complexes can function as Lewis acids, coordinating to a substituent on the cyclopropane (such as an N-acyl group) and polarizing the ring, which makes it more susceptible to cleavage. scispace.com

A notable example is the palladium-catalyzed carbonylative lactonization of hydroxycyclopropanols, where a Pd catalyst mediates ring opening and subsequent CO insertion. acs.org Similarly, iron-catalyzed ring opening of cyclopropanols generates alkyl radicals that can participate in conjugate additions. nih.gov For arylcyclopropanes, copper catalysts have been used for reactions like aminocyanation. acs.org These methods highlight the versatility of metal catalysis in controlling the reactivity of the cyclopropane ring.

Visible light photoredox catalysis has emerged as a powerful and green method for initiating the ring-opening of cyclopropanes under mild conditions. researchgate.netresearchgate.netbohrium.com Cyclopropylamines, including aryl-substituted systems, are excellent substrates for these reactions due to the relatively low oxidation potential of the amine. nih.gov

The general mechanism for photocatalytic ring-opening proceeds as follows:

Photoexcitation : A photocatalyst (often a ruthenium or iridium complex, or an organic dye) absorbs visible light and is promoted to an excited state. researchgate.netnih.gov

Single-Electron Transfer (SET) : The excited photocatalyst acts as a strong oxidant and accepts an electron from the cyclopropylamine, generating a nitrogen-centered radical cation. nih.govchemrxiv.org In some cases, direct UV irradiation can excite the arylcyclopropylamine to trigger the SET process without a catalyst. chemrxiv.org

Ring Opening : The highly strained cyclopropane ring in the radical cation intermediate undergoes rapid and irreversible β-scission (cleavage of the C-C bond beta to the radical cation). nih.gov This ring-opening relieves the ring strain and produces a distonic radical cation, where the charge and radical are separated, typically forming a 1,3-radical cation.

Further Reaction : The resulting carbon-centered radical can be trapped by various radical acceptors or undergo further redox events to generate anions or cations, which then react to form the final product. acs.orgnih.gov

This photochemical strategy has been successfully applied in various transformations, including the grafting of cyclopropylamine onto silicon surfaces and the synthesis of complex organic molecules. nih.gov

Cycloaddition Reactions Involving Cyclopropylamine Derivatives

The intermediates generated from the ring-opening of cyclopropylamines can be harnessed in cycloaddition reactions to construct larger ring systems, providing a rapid increase in molecular complexity. researchgate.net

One of the most powerful applications of cyclopropylamine ring-opening is in formal [3+2] cycloaddition reactions to synthesize five-membered rings, particularly substituted cyclopentanes and pyrrolidines. nih.govacs.org These reactions are typically mediated by photoredox catalysis and proceed with high diastereoselectivity. acs.orgacs.org

The established mechanism for the [3+2] cycloaddition of an N-sulfonyl or N-aryl cyclopropylamine with an electron-deficient olefin (like an acrylate (B77674) or styrene) is as follows:

A nitrogen-centered radical is generated via photocatalytic single-electron oxidation of the cyclopropylamine derivative. nih.govacs.org

The radical undergoes strain-induced ring-opening to form a 1,3-radical cation synthon. acs.org

The carbon-centered radical end of this 1,3-synthon adds to the electron-deficient olefin, generating a new carbon-centered radical intermediate. acs.org

This radical is then reduced by the photocatalyst in its reduced state (completing the catalytic cycle) to form an anion. acs.org

The reaction concludes with a 5-exo-trig cyclization, where the anion attacks the iminium ion (or equivalent electrophilic carbon), to form the five-membered cyclopentane (B165970) ring. acs.org

This methodology allows for the construction of highly functionalized trans-substituted cyclopentanes, which are valuable structures in organic synthesis. acs.orgnih.gov

The table below summarizes representative findings for this type of reaction.

Table 1: Examples of Photocatalytic [3+2] Cycloaddition of Cyclopropylamines with Olefins

| Cyclopropylamine Derivative | Olefin | Photocatalyst | Solvent | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| N-Phenylcyclopropylamine | Styrene | Ru(bpz)₃₂ | CH₃NO₂ | Phenyl-substituted cyclopentylamine (B150401) | 21 | 1:1 | nih.gov |

| N-Sulfonylcyclopropylamine | Dimethyl maleate | Organic Dye | Dioxane | Substituted cyclopentylamine | 91 | >20:1 | acs.org |

| N-Arylcyclopropylamine | Ethyl acrylate | None (Direct UV) | CH₃CN | Ethyl aminocyclopentane-carboxylate | 72 | 3:2 | chemrxiv.org |

This table is interactive and represents a summary of data from the cited literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| trans-2-Phenylcyclopropylamine |

| 1,1-Difluorocyclopropane |

| γ-Aminobutyric acid (GABA) |

| Styrene |

| Dimethyl maleate |

| Ethyl acrylate |

| 2-Aryl acrylate |

| Ru(bpz)₃₂ (Ruthenium photocalyst) |

| DPZ (Phenazine photocatalyst) |

| Chiral Phosphoric Acid |

Mechanistic Investigations of Cycloaddition Pathways (e.g., single electron transfer processes)

Cyclopropanes substituted with both an electron-donating group (donor) and an electron-accepting group (acceptor) are known as donor-acceptor (D-A) cyclopropanes. The 2-phenylcyclopropane system is a classic example, where the phenyl ring acts as the donor and other substituents can serve as acceptors. These strained rings are valuable three-carbon building blocks for various cycloaddition reactions, functioning as versatile 1,3-zwitterionic synthons. nih.gov

The cycloaddition reactions of D-A cyclopropanes, such as those involving the 2-(2,6-difluorophenyl) moiety, typically proceed through a ring-opening mechanism. This process is often catalyzed by a Lewis acid, which coordinates to the acceptor group, facilitating the cleavage of the distal carbon-carbon bond of the cyclopropane ring. wiley-vch.de This cleavage results in the formation of a stabilized zwitterionic or 1,3-dipolar intermediate. researchgate.net The stereochemical information of the starting cyclopropane can be either retained or lost depending on the specific pathway. For instance, in reactions with N-sulfinylamines catalyzed by GaCl₃, a complete loss of stereoinformation is observed, suggesting a stepwise mechanism with a distinct intermediate. nih.gov Conversely, some Lewis acid-catalyzed cycloadditions with isothiocyanates are proposed to proceed via an Sₙ2-like attack on a highly reactive intermediate, which results in an inversion of configuration. nih.gov

While many cycloadditions of D-A cyclopropanes are polar in nature, pathways involving single electron transfer (SET) have also been considered, particularly under photochemical or electrochemical conditions. researchgate.net In an SET-mediated process, the electron-rich donor portion of the cyclopropane (the 2,6-difluorophenyl group) could transfer an electron to a suitable acceptor or a photoexcited catalyst. This would generate a radical cation intermediate. researchgate.net This highly reactive open-shell species would then undergo ring-opening and subsequent reaction with a cycloaddition partner. Although less common than polar mechanisms for this specific system, SET pathways represent a potential reaction channel under appropriate energetic conditions.

The general mechanism for a Lewis acid-catalyzed [3+2] cycloaddition is outlined below. The Lewis acid (LA) activates the cyclopropane, leading to a zwitterionic intermediate that is trapped by a dipolarophile.

| Step | Description | Intermediate Type |

| 1. Activation | The Lewis acid coordinates to the acceptor group (A) on the cyclopropane. | Lewis acid-adduct |

| 2. Ring-Opening | The polarized C-C bond cleaves, forming a 1,3-zwitterion. | Zwitterion / 1,3-dipole |

| 3. Cycloaddition | The zwitterion is trapped by a 2π component (dipolarophile, X=Y). | - |

| 4. Ring Closure | A new five-membered ring is formed. | Cycloadduct |

This table illustrates a generalized polar mechanism for D-A cyclopropane cycloadditions.

Transformations Involving the Amine Functionality

Aminolysis Reactions

The primary amine group in this compound is a potent nucleophile and can participate in aminolysis reactions. Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. In the context of this compound, the amine functionality itself acts as the agent of aminolysis, attacking electrophilic centers.

A primary application of this reactivity is in the formation of amides. The cyclopropylamine can react with acyl chlorides, anhydrides, or esters to form the corresponding N-cyclopropyl amide. The reaction with a highly reactive acyl chloride, for example, proceeds via a nucleophilic addition-elimination mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the chloride leaving group to yield the stable amide product.

The general scheme for the aminolysis of an ester by this compound is as follows: R-C(=O)OR' + H₂N-CH(CH₂)CH-C₆H₃F₂ ⇌ R-C(=O)NH-CH(CH₂)CH-C₆H₃F₂ + R'OH

This reactivity is fundamental in synthetic chemistry for building larger molecules and installing the cyclopropylamine moiety into a broader molecular framework.

Hofmann Rearrangement of Cyclopropanecarboxamide Intermediates

The Hofmann rearrangement is a classic organic reaction used to convert a primary amide into a primary amine with one fewer carbon atom. libretexts.org This method is a viable pathway for the synthesis of this compound from the corresponding 2-(2,6-difluorophenyl)cyclopropanecarboxamide intermediate.

The reaction is typically carried out using bromine or another halogen in the presence of a strong base like sodium hydroxide. libretexts.org The mechanism involves the initial deprotonation of the amide by the base, followed by N-halogenation to form an N-bromoamide. A second deprotonation yields a bromoamide anion, which undergoes the key rearrangement step. The 2,6-difluorophenyl-cyclopropyl group migrates from the carbonyl carbon to the nitrogen as the bromide ion departs, forming an isocyanate intermediate. This isocyanate is then hydrolyzed in the aqueous basic medium, through an unstable carbamic acid, to yield the final primary amine and carbon dioxide. libretexts.org

More modern variations of this reaction exist that avoid the use of hazardous elemental halogens. For example, an electro-induced Hofmann rearrangement has been shown to be effective for converting cyclopropyl (B3062369) amides into cyclopropylamines. capes.gov.brresearchgate.net Another approach uses hypervalent iodine reagents, such as [I,I-bis(trifluoroacetoxy)]iodobenzene, under mildly acidic conditions, which can also effect the rearrangement of amides to their corresponding amines. orgsyn.org

| Reagent System | Conditions | Key Feature |

| Br₂ / NaOH | Aqueous, Basic | Classic method, in situ hypobromite (B1234621) formation. libretexts.org |

| NaOCl / NaOH | Aqueous, Basic | Avoids handling of elemental bromine. |

| [I,I-bis(trifluoroacetoxy)]iodobenzene | Mildly Acidic | Avoids strong base and urea (B33335) byproducts. orgsyn.org |

| Electrochemical (e.g., with NaBr) | Galvanostatic | "Green" approach, avoids stoichiometric halogen reagents. capes.gov.br |

This table summarizes various conditions for the Hofmann rearrangement applicable to cyclopropanecarboxamides.

Curtius Rearrangement

The Curtius rearrangement provides another powerful route to this compound, starting from 2-(2,6-difluorophenyl)cyclopropanecarboxylic acid. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org The resulting isocyanate can then be hydrolyzed to furnish the primary amine.

The first step is the conversion of the carboxylic acid into an acyl azide. This can be achieved through several methods, such as reaction of an acyl chloride with sodium azide, or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid. nih.gov

Upon heating, the acyl azide undergoes a concerted rearrangement. wikipedia.orgnih.gov Contrary to early proposals of a two-step process involving a discrete acyl nitrene intermediate, extensive mechanistic studies, including computational (DFT) and experimental work, strongly support a concerted mechanism where the migration of the R-group (the cyclopropyl group) is simultaneous with the expulsion of dinitrogen (N₂). wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is that the migration occurs with complete retention of the stereochemistry at the migrating carbon. nih.gov

The isocyanate intermediate is then typically trapped with a nucleophile. Reaction with water leads to an unstable carbamic acid, which decarboxylates to give the desired primary amine. organic-chemistry.org Alternatively, if the reaction is performed in the presence of an alcohol (e.g., tert-butanol), a stable carbamate (B1207046) (e.g., a Boc-protected amine) is formed, which can be useful in multi-step syntheses. orgsyn.org

Influence of the 2,6-Difluorophenyl Substituent on Reactivity and Selectivity

Electronic Effects of Fluorine Atoms on the Cyclopropane Ring

The two fluorine atoms at the ortho positions of the phenyl ring exert a profound influence on the reactivity and electronic properties of the this compound system. This influence is a combination of inductive and resonance effects, which are characteristic of halogen substituents on an aromatic ring. libretexts.org

Fluorine is the most electronegative element, and its primary electronic contribution is a strong electron-withdrawing inductive effect (-I effect). libretexts.org The two fluorine atoms pull electron density away from the phenyl ring through the sigma bonds. This inductive effect deactivates the aromatic ring, making it significantly more electron-poor than an unsubstituted benzene (B151609) ring. This, in turn, diminishes the electron-donating character of the phenyl group towards the adjacent cyclopropane ring. In the context of D-A cyclopropanes, where the phenyl ring typically acts as the donor, this effect reduces the polarization of the cyclopropane's C-C bonds and can decrease its reactivity in certain polar cycloadditions.

While fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system via a resonance effect (+R effect), this effect is weak for halogens and is significantly outweighed by the strong inductive withdrawal. libretexts.orgresearchgate.net The resonance effect, which would increase electron density at the ortho and para positions, is subordinate to the powerful inductive pull.

The net result of these electronic effects is that the 2,6-difluorophenyl group is strongly electron-withdrawing, which impacts the properties of the entire molecule:

Cyclopropane Ring Reactivity: The reduced donor strength of the phenyl ring can make Lewis acid-catalyzed ring-opening more difficult compared to systems with electron-donating phenyl substituents. nih.gov

Amine Basicity: The strong inductive withdrawal by the fluorinated ring decreases the electron density on the cyclopropylamine nitrogen, reducing its basicity (pKa) compared to a non-fluorinated analogue. This can affect its nucleophilicity in reactions like aminolysis.

Conformational Effects: The steric bulk and electrostatic repulsion of the ortho-fluorine atoms can influence the preferred conformation of the phenyl ring relative to the cyclopropane ring, which may impact how the molecule interacts with enzymes or chiral catalysts.

| Effect Type | Description | Consequence on Phenyl Ring |

| Inductive (-I) | Strong withdrawal of electron density through sigma bonds by electronegative fluorine. | Deactivation; makes the ring electron-poor. libretexts.org |

| Resonance (+R) | Weak donation of lone pair electrons from fluorine into the aromatic π-system. | Minor increase in electron density at ortho/para positions; largely overshadowed by the -I effect. libretexts.org |

| Overall | The inductive effect dominates. | The 2,6-difluorophenyl group is strongly electron-withdrawing. |

This table summarizes the electronic effects of the fluorine substituents on the attached phenyl ring.

Steric Effects of the Aryl Group

The 2,6-difluorophenyl group is anticipated to exert significant steric hindrance on the adjacent cyclopropylamine moiety. The presence of two fluorine atoms in the ortho positions to the point of attachment to the cyclopropane ring creates a bulky environment. This steric bulk can influence the reactivity of the amine group and the cyclopropane ring in several ways:

Shielding of the Amine Group: The ortho-fluorine atoms can sterically hinder the approach of reagents to the nitrogen atom of the cyclopropylamine. This would likely decrease the rate of reactions involving the amine, such as acylation, alkylation, or reactions with electrophiles.

Conformational Restrictions: The steric clash between the fluorine atoms and the cyclopropane ring can restrict the rotation around the carbon-carbon bond connecting the aryl group and the cyclopropane. This may lock the molecule into specific conformations, which in turn could influence its reactivity in stereoselective reactions.

Influence on Ring-Opening Reactions: Cyclopropane rings, particularly those activated by adjacent electron-withdrawing groups, can undergo nucleophilic ring-opening reactions. nih.govnih.gov The steric bulk of the 2,6-difluorophenyl group could influence the regioselectivity and stereoselectivity of such reactions by directing the incoming nucleophile to the less hindered carbon atom of the cyclopropane ring.

The following table provides a qualitative comparison of the expected steric hindrance and its potential impact on reactivity for different difluorophenyl isomers of phenylcyclopropylamine.

| Isomer | Position of Fluorine Atoms | Expected Steric Hindrance at Cyclopropylamine Moiety | Potential Impact on Reactivity |

|---|---|---|---|

| 2,6-Difluoro | ortho | High | Decreased reactivity of the amine; potential for high stereoselectivity in certain reactions. |

| 3,5-Difluoro | meta | Low | Minimal steric impact on the amine or cyclopropane ring reactivity. |

| 3,4-Difluoro | meta and para | Low | Minimal steric impact, with electronic effects being the dominant factor in reactivity. quickcompany.ingoogle.comgoogle.com |

Aromatic Reactivity of the Difluorophenyl Moiety (e.g., substitution reactions)

The reactivity of the difluorophenyl ring itself towards substitution reactions is governed by the strong electron-withdrawing inductive effect of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and activates it towards nucleophilic aromatic substitution (SNAr). nih.govmsu.eduacs.orglibretexts.org

Electrophilic Aromatic Substitution (EAS):

The two fluorine atoms in the 2 and 6 positions strongly deactivate the benzene ring, making electrophilic substitution reactions challenging. The fluorine atoms are ortho, para-directing, but their deactivating nature means that harsh reaction conditions would likely be required to achieve any substitution. The potential sites for electrophilic attack would be the carbons at the 3, 4, and 5 positions. Steric hindrance from the cyclopropylamine group would further influence the regioselectivity, likely favoring substitution at the para position (C4).

Nucleophilic Aromatic Substitution (SNAr):

The 2,6-difluorophenyl group is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. In this case, a strong nucleophile could potentially displace one of the fluorine atoms. The cyclopropylamine substituent, being an electron-donating group, would direct the nucleophilic attack to the ortho and para positions. However, since the fluorine atoms already occupy the ortho positions, substitution would likely occur at one of these positions.

The following table summarizes the expected reactivity of the 2,6-difluorophenyl moiety in substitution reactions.

| Reaction Type | Reactivity of the 2,6-Difluorophenyl Ring | Directing Effect of Substituents | Likely Position of Substitution |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivated | Fluorine (ortho, para-directing); Cyclopropylamine (ortho, para-directing) | C4 (para to the cyclopropylamine) |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | Fluorine (activating); Cyclopropylamine (directing to ortho/para) | C2 or C6 (displacement of a fluorine atom) |

Computational and Theoretical Investigations of Cyclopropylamine Systems

Electronic Structure and Bonding Analysis of Cyclopropane (B1198618) Rings

The high ring strain of cyclopropane, a consequence of its C-C-C bond angles being compressed to 60° from the ideal tetrahedral angle of 109.5°, results in an unusual bonding arrangement. youtube.com This strain is a key factor in the chemical behavior of cyclopropane-containing compounds. youtube.com Theoretical models have been developed to describe the electronic structure that accommodates this geometric constraint.

Two primary models, the Coulson-Moffitt (or bent bond) model and the Walsh model, are used to describe the bonding in cyclopropane. youtube.comresearchgate.netresearchgate.net

The bent bond model , proposed by Coulson and Moffitt, suggests that the carbon atoms in the ring are sp³ hybridized. researchgate.netresearchgate.net To form the three-membered ring, the C-C sigma bonds are formed from the overlap of hybrid orbitals that are not directed along the internuclear axes. nih.gov This results in "bent" or "banana" bonds, where the maximum electron density is located outside the direct line connecting the carbon nuclei. youtube.comnih.gov This outward curvature of the bonds leads to weaker C-C bonds compared to those in alkanes, contributing to the high strain energy of about 27.5 kcal/mol. youtube.com Calculations based on the Coulson theorem, which relates bond angles to hybridization, suggest a hybridization of sp³·⁷⁴ for the C-C bonds and sp²·⁴⁶ for the C-H bonds, indicating more p-character in the C-C bonds and more s-character in the C-H bonds than in a typical alkane. youtube.com

The Walsh model offers an alternative perspective, starting from the frontier molecular orbitals of three CH₂ (methylene) fragments. youtube.combluffton.edu In this model, each carbon atom is considered to be sp² hybridized. bluffton.edu Two of the sp² hybrid orbitals on each carbon form bonds with hydrogen atoms. The remaining sp² hybrid on each carbon is directed towards the center of the ring, and the p-orbitals are tangential to the ring. youtube.com The three inward-pointing sp² orbitals combine to form one bonding molecular orbital and two antibonding orbitals. The three tangential p-orbitals combine to form a set of molecular orbitals that resemble the π-system of an aromatic compound, with a lower-energy bonding orbital and a pair of degenerate, higher-energy bonding orbitals (HOMOs). youtube.comchempedia.info These HOMOs have π-like character and are responsible for many of the unusual chemical properties of cyclopropane, including its ability to undergo addition reactions and to conjugate with adjacent π-systems. bluffton.edu

Both models successfully account for the high reactivity and the "unsaturated" character of cyclopropane, which allows it to participate in reactions typically associated with alkenes. youtube.combluffton.edu

Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and electron distribution within a molecule. wisc.edu A key output of this analysis is the Natural Atomic Orbital (NAO) bond order, which quantifies the extent of covalent bonding between atoms. For substituted cyclopropanes, NAO bond orders can reveal how substituents influence the electronic structure of the ring.

In a study of trans-2-phenylcyclopropylamine hydrochloride, a compound structurally related to 2-(2,6-difluorophenyl)cyclopropan-1-amine, the NAO bond orders for the cyclopropane ring were calculated. nih.gov The analysis showed that the C₂-C₃ bond (distal to the phenyl and amino groups) was weaker than the two vicinal bonds (C₁-C₂ and C₁-C₃). nih.gov This weakening is attributed to the σ-acceptor properties of the ammonium (B1175870) group. nih.gov

| Bond | NAO Bond Order |

|---|---|

| C₂-C₃ (distal) | 0.817 |

| C₁-C₂ (vicinal) | 0.828 |

| C₁-C₃ (vicinal) | 0.830 |

This data indicates that substituents can induce significant electronic asymmetry within the cyclopropane ring, predisposing certain bonds to cleavage.

The high-lying Walsh orbitals of the cyclopropane ring can interact effectively with the orbitals of adjacent substituents. This interaction is particularly significant when the substituent is a π-acceptor, such as a carbonyl, nitro, or phenyl group. nih.gov The 3e' orbitals of the cyclopropane ring (the HOMOs in the Walsh model) have the appropriate symmetry to overlap with the low-lying unoccupied π* orbitals of these substituents. nih.gov

Theoretical calculations and crystallographic data show that this conjugative interaction is maximized when the π-system of the substituent is parallel to the plane of the cyclopropane ring, a conformation often referred to as "bisected". youtube.comnih.gov This orbital overlap leads to a stabilization of the system and results in predictable geometric changes, such as the shortening of the C-C bond adjacent to the substituent and the lengthening of the bond opposite to it. youtube.comnih.gov

For amine-substituted cyclopropanes, computational studies have explored the isomerization of their radical cations via intermediate complexes involving cyclopropane. nih.govresearchgate.net These studies suggest that the formation of transient complexes between an alkyl cyclopropane and ammonia (B1221849) can be a key step in the rearrangement of primary amine radical cations, highlighting the dynamic interplay between the cyclopropane ring and the amino group. nih.govresearchgate.net

Mechanistic Studies using Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions. For cyclopropylamine (B47189) systems, these calculations provide insights into reaction energetics, identify transition state structures, and help predict the likely course of a reaction.

The ring-opening of cyclopropanes is a characteristic reaction driven by the release of ring strain. Computational methods can be used to locate and characterize the transition states for these reactions, providing crucial information about the reaction mechanism and the factors that control it.

Electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride in superacid has been shown, through both experimental and computational studies, to proceed via cleavage of the distal C₂-C₃ bond. nih.gov The calculations of the transition state structures for both distal and vicinal bond cleavage revealed that the transition state leading to distal cleavage is lower in energy. nih.gov This preference is explained by a combination of the inherent weakening of the distal bond by the electron-withdrawing ammonium group and charge-charge repulsive effects in the transition state. nih.gov

In other systems, such as the tandem Heck-ring-opening of cyclopropyldiol derivatives, density functional theory (DFT) calculations have been employed to compare the energies of different possible transition states for the ring-opening step. researchgate.net By analyzing the energy difference between transition states leading to different regioisomers, researchers can understand and predict the observed regioselectivity of the reaction. researchgate.net For instance, a calculated energy difference of 4.9 kcal/mol between two competing transition states was in good agreement with previous computational results and explained the experimental outcome. researchgate.net

| Pathway | Transition State | Relative Free Energy (kcal/mol) |

|---|---|---|

| Vicinal Ring Opening | TS_vicinal | Higher Energy |

| Distal Ring Opening | TS_distal | Lower Energy |

These analyses underscore the power of computational chemistry to dissect complex reaction mechanisms and provide a rationale for observed product distributions.

Beyond analyzing specific transition states, computational chemistry can be used to map out entire reaction pathways and predict the selectivity of a reaction. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. rsc.orgdtic.mil

For cyclopropane derivatives, this approach is valuable for predicting the outcome of various transformations, including enantioselective ring-opening reactions. scispace.com The factors governing enantioselectivity, such as the nature of the catalyst and the nucleophile, can be modeled to understand how they influence the reaction pathway. scispace.com For example, in the enantioselective desymmetrization of a meso-cyclopropane, the proposed mechanism involves hydrogen bonding between a thiourea (B124793) catalyst and the substrate, which promotes a stereoselective deprotonation. scispace.com Computational modeling of such non-covalent interactions is key to understanding the source of stereocontrol.

Furthermore, computational approaches are being developed to predict the outcomes of organic reactions on a larger scale. nih.govrsc.org By treating reaction prediction as a "translation" problem, where reactants are translated into products, machine learning models trained on vast datasets of chemical reactions can achieve high accuracy in predicting the major product of a given transformation. nih.govrsc.org While not focused specifically on cyclopropylamines, these methods represent the future of reaction prediction, where complex electronic and steric effects are implicitly learned from data to forecast reaction pathways and selectivity.

Molecular Modeling and Docking Studies for Chemical Understanding

Molecular modeling and docking simulations are powerful tools for investigating the interactions of small molecules with biological targets. In the context of this compound and its analogs, these computational methods have been instrumental in rationalizing their biological activities and guiding the design of new compounds with improved properties.

For instance, molecular docking studies have been performed to explore the binding modes of fluorinated cyclopropane derivatives to the serotonin (B10506) 5-HT2C receptor. nih.gov These studies help to explain the observed functional activity and selectivity of these compounds, providing insights into the specific interactions between the ligand and the receptor's binding pocket. nih.gov

Computational studies, often employing methods like density functional theory (DFT), are used to predict the most stable conformations of this and related cyclopropylamine systems. These calculations can determine the relative energies of different conformers and the energy barriers to rotation around the single bonds. The presence of the bulky and electron-withdrawing 2,6-difluorophenyl group significantly influences the conformational preferences compared to the unsubstituted phenylcyclopropylamine.

Table 1: Predicted Conformational Data for Substituted Cyclopropylamines

| Compound | Computational Method | Lowest Energy Conformer (Dihedral Angle °) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 2-Phenylcyclopropan-1-amine | DFT B3LYP/6-31G | ~90 | 0.0 |

| This compound | DFT B3LYP/6-31G | ~120 | 0.0 |

Note: The data in this table is illustrative and based on typical findings from computational studies of similar molecules. Actual values may vary depending on the specific computational methods and basis sets employed.

The fluorine atoms on the phenyl ring of this compound exert significant stereoelectronic effects that modulate its reactivity and biological activity. These effects arise from the interplay of the electronic properties of the fluorine atoms and the specific spatial arrangement of the molecule's constituent parts.

The high electronegativity of fluorine leads to a polarization of the C-F bonds, creating a dipole moment and influencing the electrostatic potential of the molecule. This can affect how the molecule interacts with polar environments and biological targets. Furthermore, the fluorine atoms can engage in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can be crucial for molecular recognition and binding affinity.

Structure-reactivity relationship studies, often aided by computational analysis, aim to correlate specific structural features with observed chemical reactivity or biological activity. nih.gov For this compound, these studies explore how the position and number of fluorine substituents on the phenyl ring influence properties such as pKa, lipophilicity, and metabolic stability. This understanding is critical for the rational design of new derivatives with tailored properties.

Table 2: Calculated Electronic Properties of Phenylcyclopropylamine Derivatives

| Compound | Computational Method | Calculated Dipole Moment (Debye) | Calculated pKa |

|---|---|---|---|

| 2-Phenylcyclopropan-1-amine | DFT B3LYP/6-31G | 1.5 | 9.2 |

| This compound | DFT B3LYP/6-31G | 3.1 | 8.5 |

Note: The data in this table is illustrative and based on typical findings from computational studies of similar molecules. Actual values may vary depending on the specific computational methods and basis sets employed.

Advanced Research Applications of 2 2,6 Difluorophenyl Cyclopropan 1 Amine As a Synthetic Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of chiral 2-(2,6-difluorophenyl)cyclopropan-1-amine renders it an essential chiral building block for the asymmetric synthesis of intricate molecular architectures, particularly those with applications in medicinal chemistry. bldpharm.comnih.gov The presence of the difluorophenyl group can significantly alter the parent molecule's physicochemical properties, which is often desirable in drug design. beilstein-journals.org

A notable application is in the design and synthesis of novel fluorinated serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov In this context, researchers have synthesized a series of 2-phenylcyclopropylmethylamines, with the difluorinated variant being a key example. The synthesis of these complex targets relies on the construction of the core cyclopropane (B1198618) moiety through methods like transition metal-catalyzed [2+1] cycloadditions. nih.gov The absolute stereochemistry of the final biologically active compounds is directly derived from the chiral cyclopropylamine (B47189) precursor, highlighting its critical role in establishing the desired enantiomeric purity of the target molecule. nih.gov The ability to introduce the difluorophenylcyclopropane motif enantioselectively is crucial for creating potent and selective therapeutic agents. nih.govnih.gov

Precursor to Structurally Diverse Cyclopropane-Containing Scaffolds

This compound serves as a versatile precursor for a wide array of more complex scaffolds that retain the core cyclopropane ring. chemrxiv.orgacs.org The amine functionality provides a reactive handle for derivatization, while the difluorophenyl-substituted cyclopropane unit acts as a stable and influential structural motif. This allows for the systematic modification of the lead compound to explore structure-activity relationships or to build libraries of related compounds.

Research has demonstrated that N-aryl cyclopropylamines, such as the 2,6-difluorophenyl derivative, can be used to generate a variety of substituted aminocyclopentane structures. chemrxiv.org These transformations often proceed through cycloaddition reactions where the cyclopropylamine acts as a three-carbon component. The specific substitution on the aromatic ring and the nature of the reaction partner dictate the structure of the resulting scaffold.

Below is a table summarizing the synthesis of various cyclopropane-containing scaffolds derived from N-aryl cyclopropylamines.

| Reactant Class | Resulting Scaffold Type | Reaction Type | Reference |

| Electron-Poor Olefins | N-Arylaminocyclopentanes | Photochemical [3+2] Cycloaddition | chemrxiv.org |

| Monosubstituted Acrylates | Substituted N-Arylaminocyclopentanes | Photochemical [3+2] Cycloaddition | chemrxiv.org |

| Trisubstituted Olefins | Highly Substituted N-Arylaminocyclopentanes | Photochemical [3+2] Cycloaddition | chemrxiv.org |

| Electron-Rich Olefins | Enantioenriched Cyclopentylamines | Asymmetric [3+2] Photocycloaddition | rsc.org |

| 1,1-Diaryl Ethylenes | Cyclopentylamines with All-Carbon Quaternary Stereocenters | Asymmetric [3+2] Photocycloaddition | rsc.org |

This versatility makes this compound a valuable starting material for generating libraries of drug-like molecules containing the unique difluorophenylcyclopropane fragment. nih.gov

Development of Novel Chemical Methodologies Utilizing Cyclopropylamine Reactivity

The inherent ring strain and electronic characteristics of cyclopropylamines, including this compound, make them ideal substrates for developing new chemical reactions. acs.orglongdom.org Their unique reactivity has been harnessed to pioneer novel synthetic methodologies, particularly in the realm of photochemistry.

A significant advancement is the development of a formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems. chemrxiv.org Remarkably, this transformation proceeds efficiently without the need for an external photocatalyst or other additives. The reaction is initiated by photoinduced single electron transfer (SET) from the electron-rich cyclopropylamine to the electron-poor olefin, generating a key distonic radical cation intermediate. chemrxiv.orgrsc.org This intermediate then undergoes a ring-opening β-scission followed by radical addition to the olefin and subsequent cyclization to furnish the final N-arylaminocyclopentane product. chemrxiv.org

The development of this methodology offers a simple, direct, and atom-economic route to valuable cyclopentylamine (B150401) structures. rsc.org Further refinement of this concept has led to asymmetric variants. By employing chiral hydrogen-bonding catalysis, it is possible to control the enantioselectivity of the cycloaddition, providing access to enantioenriched cyclopentylamines from prochiral starting materials. rsc.org This catalytic strategy represents a novel approach to controlling stereochemistry in radical reactions. rsc.org

The key features of this novel methodology are summarized below.

| Feature | Description | Reference |

| Reaction Type | Formal [3+2] Cycloaddition | chemrxiv.org |

| Activation | Direct photoactivation (photocatalyst-free) | chemrxiv.org |

| Key Intermediate | Distonic Radical Cation | rsc.org |

| Mechanism | Single Electron Transfer (SET) followed by ring-opening and cyclization | chemrxiv.org |

| Key Advantage | High atom economy, mild conditions, access to complex scaffolds | rsc.org |

| Asymmetric Variant | Achieved using chiral hydrogen-bonding catalysis | rsc.org |

These innovative methods, which exploit the intrinsic reactivity of the cyclopropylamine moiety, expand the synthetic chemist's toolkit and enable the construction of complex molecular frameworks from simple, readily available precursors. acs.orgrsc.org

Future Directions in Research on 2 2,6 Difluorophenyl Cyclopropan 1 Amine

Exploration of Novel Catalytic Systems for Enantioselective Transformations

A primary focus of future research will be the discovery and optimization of novel catalytic systems to achieve highly enantioselective transformations. The synthesis of specific stereoisomers of cyclopropane (B1198618) derivatives is crucial, as different enantiomers can exhibit vastly different biological activities.

Current research into the asymmetric synthesis of related difluoromethylated cyclopropanes has highlighted the efficacy of rhodium-based catalysts. nih.gov For instance, catalysts like Rh₂(S)-BTPCP)₄ have shown success in producing cyclopropanes with high diastereoselectivity and enantioselectivity. nih.gov Future work will likely involve screening a broader range of chiral rhodium and other transition metal catalysts for the asymmetric cyclopropanation leading to 2-(2,6-Difluorophenyl)cyclopropan-1-amine. rochester.edunih.gov The development of catalytic systems that can perform asymmetric [2+1] cycloadditions of difluoroalkyl-substituted carbenes with alkenes represents a promising avenue. nih.gov

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of chiral amines and cyclopropanes. mdpi.comnih.govjocpr.com Engineered enzymes, such as evolved variants of heme proteins like myoglobin, have demonstrated the ability to catalyze the cyclopropanation of styrenes with high stereoselectivity. rochester.edunih.govacs.org Specifically, an engineered truncated globin from Bacillus subtilis has been successfully used for the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor (B1683153), achieving high diastereoselectivity and enantioselectivity. acs.org Future research will likely explore the potential of various enzymes, including monoamine oxidases and imine reductases, to either resolve racemic mixtures or directly synthesize the desired enantiomer of this compound with high purity. mdpi.comscispace.com The combination of photoredox catalysis with enzymatic catalysis also presents a novel strategy for the light-driven asymmetric synthesis of amines. scispace.com

| Catalytic System | Potential Application | Key Advantages |

| Chiral Rhodium Complexes | Asymmetric cyclopropanation | High diastereo- and enantioselectivity |

| Engineered Heme Proteins | Biocatalytic cyclopropanation | High stereoselectivity, green chemistry |

| Monoamine Oxidases | Enzymatic kinetic resolution | High enantiomeric excess |

| Imine Reductases | Asymmetric reductive amination | Direct synthesis of chiral amines |

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes. menafn.com Future research on the synthesis of this compound will prioritize methods that reduce waste, avoid hazardous reagents, and are more energy-efficient.

Traditional synthetic routes for similar compounds, such as the ticagrelor intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, have often involved the use of hazardous materials like sodium azide (B81097) and pyridine. justia.com Future efforts will aim to replace such reagents with safer alternatives. For instance, improved processes for related compounds have been developed to avoid these hazardous materials, and similar strategies could be adapted for the synthesis of the 2,6-difluoro analog. quickcompany.in

Microwave-assisted synthesis is a promising green chemistry technique that can significantly accelerate reaction times, improve yields, and lead to higher purity products. nih.govyoutube.combiotage.comyoutube.comnih.gov The application of microwave irradiation to the synthesis of cyclopropylamines and their derivatives could offer a more efficient and sustainable alternative to conventional heating methods. nih.govnih.gov

The use of environmentally benign solvents, particularly water, is another key aspect of green chemistry. unimi.it Research into conducting the synthesis of this compound or its precursors in aqueous media could lead to more sustainable processes. Biocatalytic routes, as mentioned in the previous section, are inherently "greener" as they are typically performed in water under mild conditions. nih.govacs.org

Deeper Understanding of Structure-Reactivity Relationships through Advanced Spectroscopic and Computational Techniques

A more profound understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for predicting its behavior and designing new applications. Advanced spectroscopic and computational methods will be instrumental in achieving this.

Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms and kinetics of cyclopropane derivatives. For example, computational studies on the gas-phase pyrolysis of cyclopropylamine (B47189) have shed light on its thermal decomposition pathways. researchgate.net Similar theoretical investigations into the electrophilic ring-opening and other reactions of this compound could help to elucidate the influence of the difluorophenyl substituent on the reactivity of the cyclopropane ring. acs.orgnih.gov DFT calculations have also been used to understand the factors influencing the rates and diastereoselectivities of Simmons-Smith cyclopropanation reactions. wiley-vch.de

Advanced spectroscopic techniques, including multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, will continue to be vital for the detailed structural characterization of this compound and its derivatives. These techniques provide precise information about the three-dimensional arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding structure-activity relationships.

Expanding the Scope of Cyclopropane Ring Transformations and Functionalizations

The strained three-membered ring of cyclopropane derivatives offers a versatile platform for a variety of chemical transformations. longdom.org Future research will focus on expanding the repertoire of reactions involving the cyclopropane ring of this compound to create a diverse range of novel molecules.

Ring-opening reactions of aryl cyclopropanes are a key area of exploration. acs.orgnih.govnih.govacs.orgresearchgate.netrsc.orgnih.govresearchgate.net These reactions can lead to 1,3-difunctionalized products, which are valuable synthetic intermediates. thieme-connect.comresearchgate.net For instance, photoredox-catalyzed ring-opening functionalization has emerged as a powerful strategy. nih.govthieme-connect.com This approach involves the activation of the aryl ring through a single-electron transfer, which weakens a C-C bond in the cyclopropane ring, allowing for nucleophilic attack and subsequent functionalization. thieme-connect.com

Furthermore, the development of methods for the direct functionalization of the cyclopropane ring without ring-opening is another important research direction. Chemoenzymatic strategies have been used for the diversification of cyclopropyl (B3062369) ketones, which can then be converted into a variety of other functional groups. rochester.edunih.gov The synthesis of spirocyclopropane scaffolds also presents an opportunity to create complex, three-dimensional molecular architectures. thieme-connect.com The development of modular synthetic platforms utilizing cyclopropane-based building blocks will facilitate the creation of libraries of diverse compounds for applications in areas such as drug discovery. acs.org

| Transformation Type | Potential Products | Synthetic Utility |

| Photoredox-Catalyzed Ring-Opening | 1,3-Difunctionalized alkanes | Access to linear scaffolds with diverse functionalities |

| Chemoenzymatic Diversification | Functionalized cyclopropane scaffolds | Creation of libraries of chiral building blocks |

| Spirocyclopropanation | Spirocyclic compounds | Generation of complex 3D molecular structures |

| Modular Elaboration | Diverse lead-like compounds | Fragment-based drug discovery |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.